Pyrrole-ND can be classified as a nitrogen-containing heterocyclic compound. It falls under the category of pyrroles, which are characterized by their five-membered ring structure featuring four carbon atoms and one nitrogen atom. This compound is often synthesized through various chemical reactions involving pyrrole precursors or related compounds.
The synthesis of Pyrrole-ND can be achieved through several methods, with the most notable being:
The molecular structure of Pyrrole-ND can be characterized by its unique ring system:
Pyrrole-ND can participate in various chemical reactions:
The mechanism of action for Pyrrole-ND largely depends on its chemical structure and substituents:
Research indicates that certain pyrrole derivatives demonstrate low toxicity while exhibiting promising biological activities, making them suitable candidates for drug development .
Pyrrole-ND exhibits several notable physical and chemical properties:
Analytical techniques such as thermal gravimetric analysis (TGA) can be employed to assess thermal stability, while differential scanning calorimetry (DSC) provides insights into phase transitions.
Pyrrole-ND has several scientific applications:
The medicinal legacy of pyrrole derivatives spans over a century, evolving from fortuitous discoveries to rational design paradigms. Initial interest emerged from natural product isolation studies in the mid-19th century, with Runge identifying pyrrole in coal tar (1834) and H.Fischer elucidating its critical role in heme biosynthesis (1929 Nobel Prize) [5]. Early pharmaceutical applications leveraged simple pyrrole carboxamides as analgesic scaffolds, exemplified by Tolmetin (1976), a cyclooxygenase inhibitor for inflammatory disorders. The 1990s marked a transformative era with the deliberate incorporation of pyrrole rings into targeted therapies:
The 2020s witnessed Pyrrole-ND's critical role in pandemic response through Remdesivir, an antiviral prodrug whose pyrrolotriazine moiety binds SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) with Ki = 0.014 μM. The N-modified pyrrole facilitates hydrophobic contacts with Tyr131/Tyr401 residues, demonstrating Pyrrole-ND's capacity for viral enzyme inhibition [3] [10].
Table 1: Milestone Pyrrole-ND Pharmaceuticals
Compound (Year) | Therapeutic Area | Molecular Target | Structural Innovation |
---|---|---|---|
Tolmetin (1976) | Anti-inflammatory | COX-1/COX-2 | Pyrrole-2-carboxylate |
Atorvastatin (1997) | Hypercholesterolemia | HMG-CoA reductase | Pentasubstituted N-alkylpyrrole |
Sunitinib (2006) | Oncology | VEGFR/PDGFR | 5-Acetylpyrrole with indolinone |
Remdesivir (2020) | Antiviral | RNA-dependent RNA polymerase | Pyrrolotriazine C-nucleoside |
XChem TAK1 Inhibitor (2021) | Oncology | Transforming growth factor β-activated kinase 1 | Pyrrole-2,4-dicarboxamide |
Contemporary discovery platforms like DNA-encoded libraries (DELs) have accelerated Pyrrole-ND diversification. The 2021 XChem campaign identified a Pyrrole-2,4-dicarboxamide hit against TAK1 kinase (IC50 = 1.3 μM), later optimized to 2 nM through scaffold hybridization with imidazole [1]. This exemplifies the modern trajectory of Pyrrole-ND evolution: rational optimization of naturally inspired structures through synthetic medicinal chemistry.
Pyrrole-ND derivatives exhibit distinctive electronic characteristics that underpin their pharmacological utility. The parent pyrrole ring possesses a dipole moment of 1.58 D with substantial electron density delocalization, creating an 88 kJ/mol resonance stabilization energy [5]. N-functionalization profoundly modulates these properties:
Table 2: Quantum-Chemical Parameters of Pyrrole-ND Derivatives
Substituent | Band Gap (εg, eV) | HOMO Energy (eV) | Inter-ring Dihedral (°) | Conjugation Length (n) |
---|---|---|---|---|
None (pyrrole) | 3.2 | -5.2 | 150 | 8 |
N-Methyl | 2.9 | -5.4 | 160 | 10 |
N-Hydroxymethyl | 2.7 | -5.6 | 175 | 12 |
N-Cyanomethyl | 2.1 | -5.8 | 180 | 16 |
Spectroscopic studies validate these computational models. Cyclic voltammetry of N-cyanoethyl-pyrrole polymers shows oxidative waves at -0.23 V vs. SCE, indicating enhanced doping capability versus unsubstituted polypyrrole (Ep = 0.01 V) [6]. This electrochemical profile correlates with improved redox-mediated bioactivity, particularly in kinase inhibition where electron transfer processes modulate ATP-binding site interactions.
Crystallographic analyses further demonstrate how N-substituents influence supramolecular assembly. N-Arylpyrroles form parallel π-stacked columns with interplanar distances of 3.4–3.6 Å, whereas N-alkyl derivatives adopt herringbone packing. This structural versatility enables precise engineering of solid-state properties for formulation development [9].
Pyrrole-ND architectures serve as molecular scaffolds for precise three-dimensional pharmacophore placement, enabling high-affinity interactions with diverse biological targets. Three strategic approaches dominate contemporary applications:
Table 3: Bioactive Pyrrole-ND Structural Motifs and Applications
Structural Motif | Biological Target | Optimized Compound | Activity |
---|---|---|---|
Pyrrole-2,4-dicarboxamide | TAK1 kinase | XChem-11c | IC50 = 2 nM |
3-Aroylpyrrole | Tubulin | PPyQ-2 | Tubulin IC50 = 0.89 μM |
N-Benzoylated pyrroloquinoline | Microtubules | Angular PPyQ-3 | GI50 = 0.1–0.2 nM (HeLa) |
Pyrrolotriazine | RdRp (viral) | Remdesivir | Kd = 0.014 μM |
Thieno[3,2-b]pyrrole | LSD1/KDM1A | TCP-1601 | Ki = 40 nM |
Fused systems like thieno[3,2-b]pyrrole-ND hybrids demonstrate expanded therapeutic potential. These scaffolds maintain drug-like properties (cLogP ≈ 2.8, TPSA ≈ 60 Ų) while enabling dual-target engagement. Compound TCP-1601 inhibits lysine-specific demethylase 1 (LSD1/KDM1A) at Ki = 40 nM through chelation of FAD cofactors via the thiophene sulfur and pyrrolic nitrogen [8]. Such innovations highlight Pyrrole-ND's versatility in addressing emerging drug discovery challenges.
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2